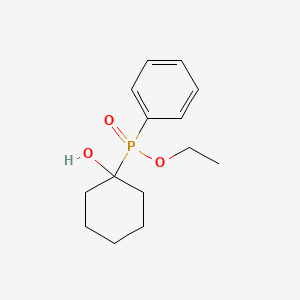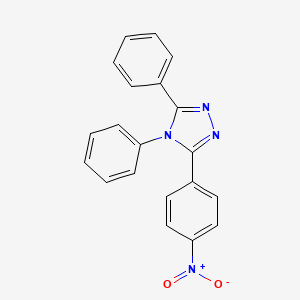
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cycloaddition: The triazole ring can participate in 1,3-dipolar cycloaddition reactions with alkynes or azides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Cycloaddition: Alkynes, azides, copper catalysts.
Major Products Formed:
Reduction: 3-(4-aminophenyl)-4,5-diphenyl-4H-1,2,4-triazole.
Substitution: this compound derivatives with various substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-4,5-diphenyl-
Comparison: Compared to its analogs, 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
62507-57-7 |
|---|---|
Molekularformel |
C20H14N4O2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-16(12-14-18)20-22-21-19(15-7-3-1-4-8-15)23(20)17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
XHHJDYNMDKPNKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


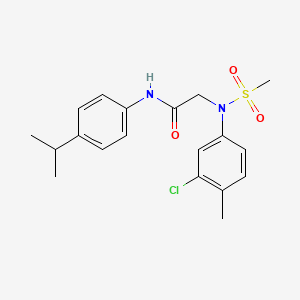


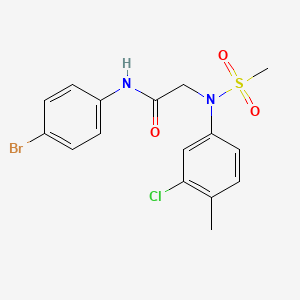
![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1658815.png)
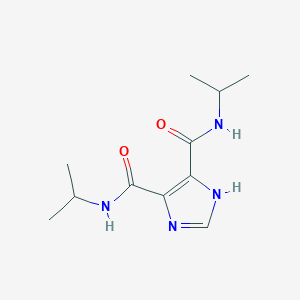
![(4Z)-1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B1658818.png)
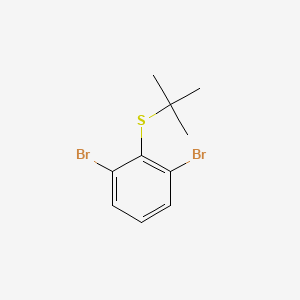
![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B1658821.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxo-ethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B1658826.png)
![5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B1658828.png)

